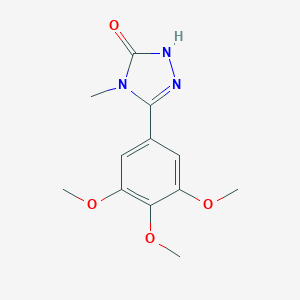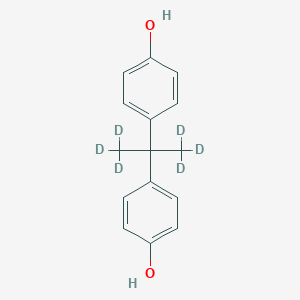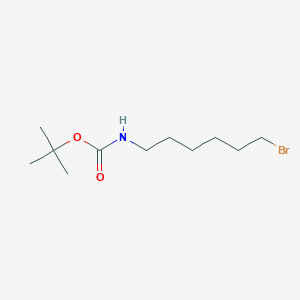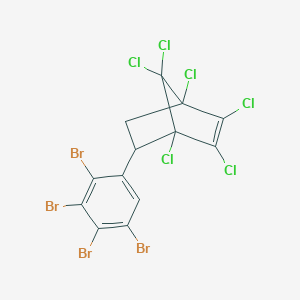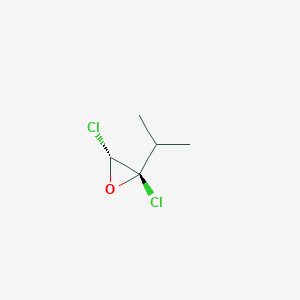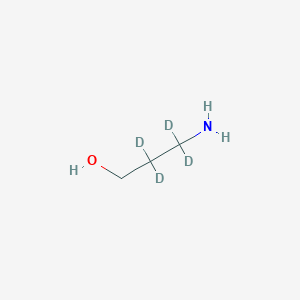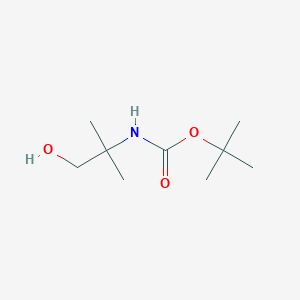
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate and its derivatives can be achieved through multiple synthetic routes. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, showcasing their potential as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard, Vallée, & Denis, 2005). Similarly, a rapid synthetic method for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate for various compounds, has been established, highlighting the compound's synthetic versatility (Zhao, Guo, Lan, & Xu, 2017).
Molecular Structure Analysis
Understanding the molecular structure of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is crucial for its application in synthesis and reactions. Advanced techniques like 2D heteronuclear NMR experiments have been utilized to characterize its structure, providing detailed insights into its molecular configuration and facilitating further chemical applications (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).
Chemical Reactions and Properties
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical transformations, demonstrating its role as a versatile building block in organic synthesis. For example, its derivatives have been used as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility in constructing complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
Research has explored the aerobic biodegradation pathways of ether oxygenates like ethyl tert-butyl ether (ETBE), which share chemical similarities with tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. These pathways involve initial hydroxylation steps leading to several intermediates, including 2-hydroxy-2-methyl-1-propanol and 2-hydroxyisobutyric acid, facilitated by enzymes like cytochrome P450 monooxygenase and alkane hydroxylases (Thornton et al., 2020). Additionally, the decomposition of related compounds, such as methyl tert-butyl ether (MTBE) in cold plasma reactors, suggests potential industrial applications for managing environmental contamination by converting MTBE into less harmful substances (Hsieh et al., 2011).
Fuel Additives and Environmental Impact
The widespread use of MTBE as a fuel oxygenate has led to its environmental dispersion, prompting studies on its behavior and fate in aquatic systems. While MTBE is known for its high solubility and low biodegradability in anaerobic conditions, aerobic degradation pathways involving intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (HIBA) have been identified. These studies highlight the complex interactions between chemical structures, microbial degradation pathways, and environmental conditions affecting the fate of fuel oxygenates in nature (Fiorenza & Rifai, 2003).
Propiedades
IUPAC Name |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYTQQSTIUXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561873 | |
| Record name | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
CAS RN |
102520-97-8 | |
| Record name | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

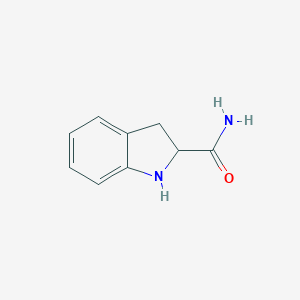
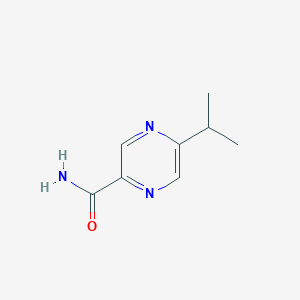
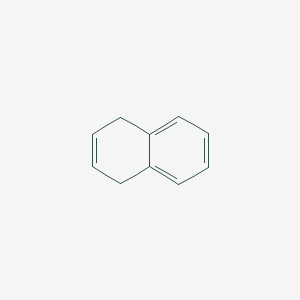
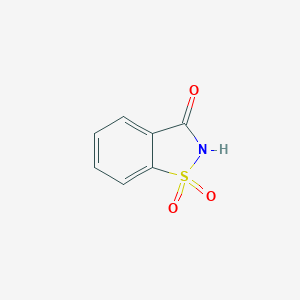
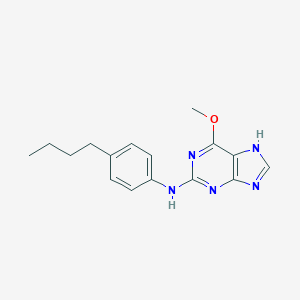
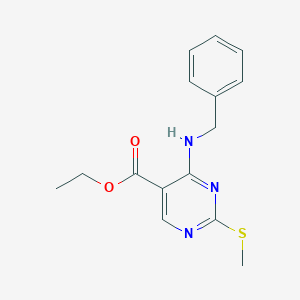
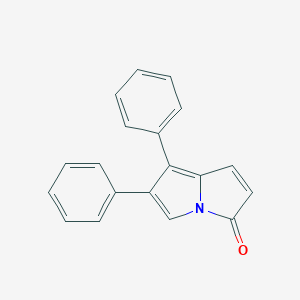
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
